molecular formula C6H6ClNO3S B8699735 2-Chlorophenyl sulfamate

2-Chlorophenyl sulfamate

Cat. No.: B8699735
M. Wt: 207.64 g/mol
InChI Key: DMQWWDBEUAPXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorophenyl sulfamate is a useful research compound. Its molecular formula is C6H6ClNO3S and its molecular weight is 207.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Mechanisms and Efficacy
Recent studies have highlighted the anticancer properties of sulfamate derivatives, including 2-chlorophenyl sulfamate. For instance, a study on sulfamoylated triazole derivatives demonstrated their potential as steroid sulfatase inhibitors, which are crucial for estrogen-dependent cancers such as breast cancer. The most potent compound in this series showed an IC50 value significantly lower than the reference drug Irosustat, indicating enhanced efficacy against cancer cells .

Case Study: HPV16-Positive Cervical Cancer
A notable case study investigated the antiproliferative effects of 2-chloro-phenyl sulfamate derivatives against HPV16-positive cervical cancer cells (SiHa). The study found that the presence of the 4-chlorophenyl moiety substantially improved the antiproliferative activity compared to other derivatives. The compound exhibited selective inhibition of cancer cells while sparing non-cancerous fibroblast cells, suggesting a favorable therapeutic index .

Neurological Applications

Anti-Epileptic Activity
Sulfamate derivatives have been explored for their anti-epileptic properties. Research indicates that certain sulfamate compounds exhibit enhanced anti-epileptic activity with reduced side effects compared to traditional treatments. This is particularly relevant for patients with refractory epilepsy, where conventional therapies may fail .

Case Study: Development of New Anti-Epileptic Drugs
A study focused on synthesizing novel sulfamate derivatives aimed at treating epilepsy found that these compounds could effectively reduce seizure frequency in animal models. The structural modifications introduced in these compounds were crucial for optimizing their pharmacological profiles, leading to promising results in preclinical trials .

Antimicrobial Activity

In Vitro Studies
The antimicrobial activity of this compound has also been evaluated against various bacterial strains. A study reported that derivatives containing chlorine atoms significantly enhance antibacterial properties, with some compounds demonstrating minimal inhibitory concentrations (MIC) as low as 5 μM against Escherichia coli .

Table 1: Anticancer Activity of Sulfamate Derivatives

CompoundIC50 (nM)Cancer TypeReference
5l0.21Breast
13AES3VariesCervical
Irosustat1.06Breast

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundMIC (μM)Bacterial Strain
This compound5E. coli
Other DerivativesVariesVarious Strains

Properties

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

(2-chlorophenyl) sulfamate

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,(H2,8,9,10)

InChI Key

DMQWWDBEUAPXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared by the procedure used in Example 84. A mixture of 12.8 g (0.1 mole) of 2-chlorophenol, 14.8 g (0.105 mole) of chlorosulfonyl isocyanate and 75 ml of toluene gave 12.2 g (59%) of the title compound as a white solid, mp 62.5°-63.5° C. (cyclohexane-benzene).
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59%

Synthesis routes and methods II

Procedure details

2-Chlorophenylsulfamate was synthesized according to the method presented in the synthesis of Sulfamic acid cyclopropyl ester in Example 1 with the exception of utilizing 2-chlorophenol to obtain sulfamic acid 2-chloro-phenyl ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.